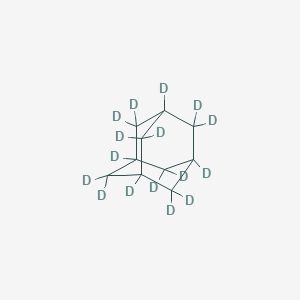

Adamantane-d16

描述

克莱奥米素A是一种天然香豆素木脂素,主要存在于植物粘毛假木贼中。它是一种黄色结晶化合物,具有苦味和显著的药理特性。克莱奥米素A的化学结构以羟基香豆素骨架为特征,使其成为香豆素家族的一员。 该化合物因其抗炎、抗氧化和保肝活性而受到关注 .

准备方法

合成路线和反应条件: 克莱奥米素A可以通过多种方法合成,包括从天然来源提取和化学合成。一种常见的方法是从粘毛假木贼中提取。该过程包括干燥和粉碎植物材料,然后使用甲醇或乙醇进行溶剂提取。 然后浓缩和纯化提取物以获得克莱奥米素A .

工业生产方法: 在工业规模上,克莱奥米素A使用高效液相色谱 (HPLC) 结合电喷雾电离质谱 (ESI-MS) 生产。该方法确保了化合物的纯度和产量高。 该过程涉及从植物提取物中分离克莱奥米素A和其他香豆素木脂素 .

化学反应分析

反应类型: 克莱奥米素A 会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 克莱奥米素A 可以在酸性条件下使用高锰酸钾或过氧化氢等试剂进行氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

主要产物: 这些反应形成的主要产物包括氧化衍生物、还原形式和取代的香豆素木脂素。 这些产物通常保留香豆素的核心结构,但表现出不同的官能团 .

科学研究应用

Pharmaceutical Applications

Adamantane-d16 is utilized in drug development and biomedical research due to its structural characteristics and ability to serve as a stable isotope label. This allows for enhanced tracking of molecular pathways and interactions within biological systems.

- Antiviral Research : Adamantane derivatives have been studied for their antiviral properties, particularly against viruses like influenza. The incorporation of deuterium helps in understanding the metabolic pathways of these compounds within the body, which can lead to improved antiviral agents .

- Drug Design : The stability of this compound makes it a useful scaffold in the design of new pharmaceuticals. Its rigid structure can enhance the binding affinity of drug candidates to their targets, improving efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound in various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : The use of deuterated compounds like this compound in NMR spectroscopy allows for clearer spectral data by reducing background noise from hydrogen signals. This is particularly useful in studying complex molecular interactions and conformations .

- Mass Spectrometry : The isotopic labeling provided by this compound aids in mass spectrometry applications, enabling precise quantification and identification of compounds in mixtures. It helps in distinguishing between isotopologues and enhances the accuracy of analytical results .

Material Science

The unique structure of this compound contributes to its applications in material science:

- Polymer Chemistry : Adamantane derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. The rigid structure of adamantane provides reinforcement at the molecular level, leading to improved performance characteristics in various applications .

- Nanotechnology : Research has explored the use of this compound in the development of nanomaterials and drug delivery systems. Its ability to form stable complexes with other molecules makes it suitable for creating nanoscale carriers that can deliver therapeutic agents effectively .

Case Studies

Here are some documented case studies showcasing the applications of this compound:

作用机制

克莱奥米素A 通过多种分子靶点和途径发挥作用:

抗炎活性: 它抑制促炎细胞因子如白介素-1β、肿瘤坏死因子-α 和白介素-6 的分泌。

抗氧化活性: 克莱奥米素A 通过向活性氧物种提供氢原子来清除自由基并减少氧化应激。

保肝活性: 该化合物通过减少脂质过氧化和增强抗氧化酶活性来保护肝细胞.

相似化合物的比较

克莱奥米素A 是香豆素木脂素家族的一部分,包括克莱奥米素B 和克莱奥米素C。这些化合物共享类似的核心结构,但它们在官能团和生物活性方面有所不同:

克莱奥米素B: 与克莱奥米素A 相似,但具有不同的羟基和甲氧基取代基。

克莱奥米素C: 含有额外的甲氧基,与克莱奥米素A 相比,这增强了其抗氧化活性.

独特性: 克莱奥米素A 由于其抗炎、抗氧化和保肝活性的平衡特性而独一无二。 它能够调节多种信号通路,以及其在多种生物模型中的有效性使其成为研究和治疗应用的宝贵化合物 .

生物活性

Adamantane-d16, a deuterated derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound retains the characteristic cage-like structure of adamantane, which is known for its lipophilicity and ability to enhance the pharmacokinetic profiles of drug candidates. The introduction of deuterium (D) into the adamantane structure can influence its metabolic stability and interaction with biological systems. The chemical formula for this compound is , where the hydrogen atoms are replaced by deuterium isotopes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Membrane Interaction : Adamantane derivatives can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is critical for drug delivery systems, as it facilitates the transport of therapeutic agents across cellular membranes .

- Ion Channel Modulation : Adamantane compounds have been shown to block ion channels, particularly in viral proteins like the M2 protein of influenza viruses. This action disrupts viral replication and has led to the development of antiviral drugs .

- Antimicrobial Activity : Recent studies have indicated that adamantane derivatives exhibit antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from adamantane were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity .

Case Studies

- Antiviral Activity : Adamantane derivatives, including amantadine and rimantadine, have been extensively studied for their effectiveness against influenza A viruses. These compounds inhibit the M2 ion channel, preventing viral uncoating and replication .

- Antimicrobial Studies : A study reported that certain adamantane derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Candida albicans .

- Cytotoxicity Assessment : In vitro studies using cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) showed that adamantane derivatives did not significantly affect cell proliferation within tested concentrations, indicating a favorable safety profile for potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Target Organism/Process | Minimum Inhibitory Concentration (MIC) | Effect on Cell Lines |

|---|---|---|---|

| Antiviral | Influenza A virus | N/A | N/A |

| Antibacterial | S. epidermidis | 62.5 - 1000 µg/mL | No significant cytotoxicity |

| Antifungal | C. albicans | 62.5 - 1000 µg/mL | No significant cytotoxicity |

属性

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。